![molecular formula C11H24N2 B13211940 (Butan-2-yl)[(1-ethylpyrrolidin-2-yl)methyl]amine](/img/structure/B13211940.png)
(Butan-2-yl)[(1-ethylpyrrolidin-2-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Butan-2-yl)[(1-ethylpyrrolidin-2-yl)methyl]amine is a chemical compound with the molecular formula C11H24N2.
Preparation Methods
The synthesis of (Butan-2-yl)[(1-ethylpyrrolidin-2-yl)methyl]amine typically involves the construction of the pyrrolidine ring followed by the introduction of the butan-2-yl and 1-ethyl substituents. One common method is the functionalization of preformed pyrrolidine rings. This can be achieved through various synthetic strategies, including microwave-assisted organic synthesis (MAOS), which enhances synthetic efficiency . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(Butan-2-yl)[(1-ethylpyrrolidin-2-yl)methyl]amine can undergo several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(Butan-2-yl)[(1-ethylpyrrolidin-2-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[(1-ethylpyrrolidin-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to the desired biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
(Butan-2-yl)[(1-ethylpyrrolidin-2-yl)methyl]amine can be compared with other pyrrolidine derivatives, such as:
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
These compounds share the pyrrolidine scaffold but differ in their substituents and overall structure, which can lead to variations in their biological activity and applications .
Properties
Molecular Formula |
C11H24N2 |
|---|---|
Molecular Weight |
184.32 g/mol |
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]butan-2-amine |
InChI |
InChI=1S/C11H24N2/c1-4-10(3)12-9-11-7-6-8-13(11)5-2/h10-12H,4-9H2,1-3H3 |
InChI Key |
YRWYLCWNNYJYSW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCC1CCCN1CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[4-(4-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13211858.png)
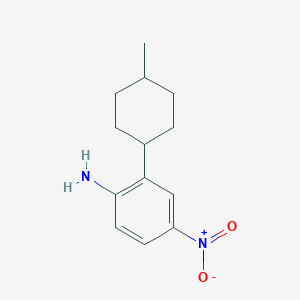
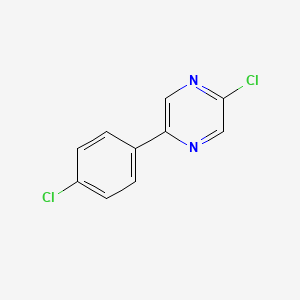

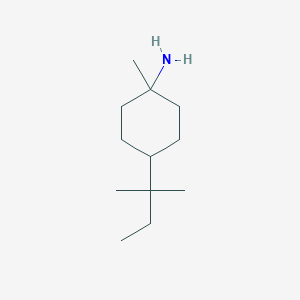
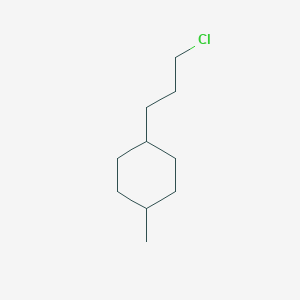
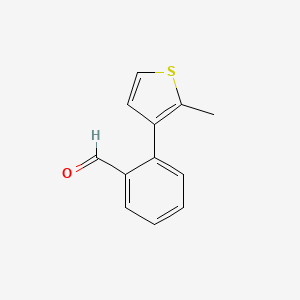
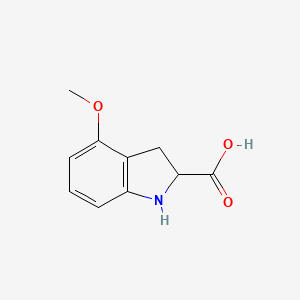

![4-[1-(2-Methylpropyl)-1H-pyrazol-5-yl]-2-azaspiro[4.4]nonan-1-one](/img/structure/B13211918.png)
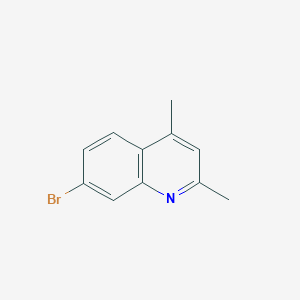
![1-{[(2-Bromo-4-chlorophenyl)methyl]amino}propan-2-ol](/img/structure/B13211928.png)
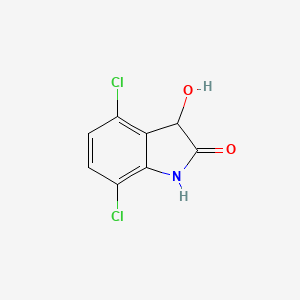
![2-Amino-5-ethoxy-6-fluoro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13211937.png)
